Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate
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Overview
Description
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetyl group, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate typically involves the alkylation of diethyl malonate with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 2,4-dichlorophenoxyacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2,4-dichlorophenoxy group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base to form the enolate ion.
2,4-Dichlorophenoxyacetyl Chloride: Used as the alkylating agent.
Ethanol: Common solvent for the reaction.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Agriculture: May be used in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying the structure of target molecules. The pathways involved include:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Hydrolysis and Decarboxylation: These reactions can alter the structure and function of the compound, leading to the formation of active metabolites.
Comparison with Similar Compounds
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate can be compared with other malonic esters, such as diethyl malonate and diethyl [(2,4-dichlorophenoxy)acetyl]malonate. The unique feature of this compound is the presence of the 2,4-dichlorophenoxy group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the 2,4-dichlorophenoxy group.
Diethyl [(2,4-dichlorophenoxy)acetyl]malonate: Similar structure but with different substituents.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
111048-98-7 |
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Molecular Formula |
C15H16Cl2O6 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
diethyl 2-[2-(2,4-dichlorophenoxy)acetyl]propanedioate |
InChI |
InChI=1S/C15H16Cl2O6/c1-3-21-14(19)13(15(20)22-4-2)11(18)8-23-12-6-5-9(16)7-10(12)17/h5-7,13H,3-4,8H2,1-2H3 |
InChI Key |
IQXSEFXRUVEMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)COC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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